molecular formula C36H70N2O8 B13808545 Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate

Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate

Cat. No.: B13808545
M. Wt: 658.9 g/mol
InChI Key: USRSIXHVNBRIKZ-FMQUCBEESA-N
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Description

Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate typically involves the reaction of icosenylsuccinic anhydride with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is utilized in various scientific research fields, including:

    Chemistry: As a surfactant and emulsifying agent in chemical reactions and formulations.

    Biology: In the preparation of biological samples and as a stabilizer for proteins and enzymes.

    Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: In the formulation of detergents, cosmetics, and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophobic and hydrophilic molecules, allowing them to mix and form stable emulsions. This property is particularly useful in various applications where the solubility of hydrophobic substances needs to be enhanced.

Comparison with Similar Compounds

Similar Compounds

  • 2-[bis(2-hydroxyethyl)amino]ethyl oleate
  • 2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate
  • Triethanolamine oleate

Uniqueness

Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is unique due to its specific molecular structure, which provides superior emulsifying and stabilizing properties compared to similar compounds. Its long hydrophobic chain and multiple hydroxyl and amino groups allow it to interact effectively with a wide range of substances, making it highly versatile in various applications.

Properties

Molecular Formula

C36H70N2O8

Molecular Weight

658.9 g/mol

IUPAC Name

bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-icos-1-enyl]butanedioate

InChI

InChI=1S/C36H70N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-34(36(44)46-32-26-38(23-29-41)24-30-42)33-35(43)45-31-25-37(21-27-39)22-28-40/h19-20,34,39-42H,2-18,21-33H2,1H3/b20-19+

InChI Key

USRSIXHVNBRIKZ-FMQUCBEESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC/C=C/C(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO

Origin of Product

United States

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